molecular formula C15H14N2O3S B4982305 N-(2-methyl-5-nitrophenyl)-2-(methylthio)benzamide

N-(2-methyl-5-nitrophenyl)-2-(methylthio)benzamide

Cat. No.: B4982305
M. Wt: 302.4 g/mol
InChI Key: VUYMPWOMZJMZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-2-(methylthio)benzamide, commonly known as MNMB, is a chemical compound that has potential applications in scientific research. MNMB is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.

Mechanism of Action

MNMB is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of these enzymes, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can lead to increased neurotransmission.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase and butyrylcholinesterase by MNMB can have a variety of biochemical and physiological effects. These effects can include increased neurotransmission, muscle contraction, and improved cognitive function. MNMB has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

MNMB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It is also a reversible inhibitor, which allows for precise control of its effects. However, MNMB has some limitations for use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of MNMB in scientific research. One potential application is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. MNMB's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the development of drugs that can improve cognitive function. MNMB's antioxidant properties may also be useful in the treatment of oxidative stress-related disorders. Additionally, further research is needed to explore the potential toxicity of MNMB and to develop methods for improving its solubility in aqueous solutions.

Synthesis Methods

MNMB can be synthesized through a multistep process involving the condensation of 2-methyl-5-nitroaniline with 2-chloro-4-methylthiobenzamide. The resulting product is then subjected to a series of purification steps to obtain MNMB in high purity.

Scientific Research Applications

MNMB has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNMB can also inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine. These enzymes are important targets for drug development, as they are involved in a variety of physiological processes.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-7-8-11(17(19)20)9-13(10)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYMPWOMZJMZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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